molecular formula C20H20FN3O3S2 B2652141 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole CAS No. 886934-29-8

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole

Cat. No.: B2652141
CAS No.: 886934-29-8
M. Wt: 433.52
InChI Key: MBQZSFPUWCHDOL-UHFFFAOYSA-N
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Description

Structural Comparison with Analogous Hybrid Systems

A comparative analysis of structurally related benzothiazole-piperazine derivatives reveals critical pharmacophoric trends:

Structural Feature Pharmacological Impact Reference
Benzothiazole core Enhances planar stacking with protein hydrophobic pockets
Piperazine substituent Improves solubility and enables salt formation for enhanced bioavailability
Fluorine at position 4 Increases metabolic stability and membrane permeability
Ethanesulfonyl-benzoyl group Augments hydrogen bonding capacity and steric bulk for selective target engagement

The ethanesulfonyl group distinguishes this compound from earlier benzothiazole derivatives, such as 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole, by introducing a polar sulfonamide moiety that may reduce nonspecific binding. Molecular modeling studies suggest that the sulfonyl oxygen atoms participate in hydrogen bonds with catalytic residues in MAGL’s active site, while the benzoyl group occupies a hydrophobic subpocket.

Properties

IUPAC Name

(2-ethylsulfonylphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZSFPUWCHDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction with a suitable halide derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

    Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethanesulfonyl group can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analog: 2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole (CAS: 886929-46-0)

Key Differences :

  • Substitution at Position 4 : The methoxy group (OCH₃) replaces fluorine, increasing steric bulk and electron-donating effects.
  • Ethanesulfonyl Position : The sulfonyl group is at the 3-position of the benzoyl ring versus the 2-position in the target compound.
Property Target Compound (4-Fluoro) Methoxy Analog (CAS: 886929-46-0)
Molecular Formula C₂₁H₂₂FN₃O₃S₂ C₂₁H₂₃N₃O₄S₂
Molecular Weight ~429.5 g/mol 445.555 g/mol
Substituent Effects Electronegative (F) Electron-donating (OCH₃)
Potential Solubility Moderate (sulfonyl group) Slightly higher (methoxy)

Implications :

  • The methoxy analog’s increased molecular weight and bulk may reduce membrane permeability compared to the fluoro derivative.
  • Fluorine’s electronegativity could enhance metabolic stability by resisting oxidative degradation .

Piperazine Derivatives with 5-HT Receptor Affinity

highlights N-[3-(4-phenylpiperazin-1-yl)-propyl] spirocyclic derivatives (e.g., compounds 5–10 ) with moderate 5-HT₁A and high 5-HT₂A receptor affinity. Comparatively:

  • Structural Contrasts: The target compound lacks the spirocyclic pyrrolidine-2,5-dione core, which is critical for 5-HT₂A antagonism in . The ethanesulfonyl-benzoyl group may redirect binding to non-serotonergic targets (e.g., kinases or transporters) .

Crystallographic Insights from Fluorinated Piperazinium Salts

reports a fluorobenzoyl-piperazinium trifluoroacetate salt. While sharing a fluorinated aromatic system, the hydroxy-phenyl and trifluoroacetate substituents distinguish it from the target compound. Fluorine’s position (on benzoyl vs. benzothiazole) may alter crystallinity and solubility .

Biological Activity

The compound 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole is a member of the benzothiazole family, which is known for its diverse pharmacological properties. This compound features a unique structural configuration that contributes to its biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • Benzothiazole core : A bicyclic structure containing both sulfur and nitrogen, which is often associated with biological activity.
  • Piperazine moiety : Known for its ability to interact with various biological targets, including receptors and enzymes.
  • Ethanesulfonyl and fluoro substituents : These groups can enhance solubility and bioactivity, making the compound more effective in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : The piperazine component can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. For example:

  • In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .
  • The minimal inhibitory concentration (MIC) values for related compounds have been reported in the range of 50 μg/mL, indicating strong efficacy against tested microorganisms .

Antitumor Activity

Benzothiazole derivatives have also been evaluated for their antitumor properties:

  • Compounds structurally related to this compound have demonstrated moderate to high inhibitory activities against various cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • In these studies, compounds showed potential in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been explored:

  • Some studies reported significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazoleSimilar benzothiazole and piperazine structureAntimicrobial
7-fluoro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazoleFluorine substitution at the 7-positionEnhanced receptor binding
2-{4-[4-(propylsulfonyl)benzoyl]piperazin-1-yl}-5-methylthiazoleDifferent thiazole coreAntitumor activity

This table illustrates that while many benzothiazoles share similar structural features, variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of benzothiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties against various pathogens. Compounds exhibited MIC values as low as 50 μg/mL against resistant bacterial strains .
  • Antitumor Potential : Research focusing on the antiproliferative effects of related compounds revealed promising results in inhibiting growth in human cancer cell lines. The findings suggest that these compounds could serve as leads for developing new anticancer therapies .
  • Mechanistic Studies : Molecular docking studies indicated that certain derivatives bind effectively to COX enzymes, supporting their role as anti-inflammatory agents. This highlights the importance of structure-function relationships in drug design .

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